molecular formula C14H25ClO B8262219 9-Tetradecenoyl chloride, (Z)-

9-Tetradecenoyl chloride, (Z)-

Cat. No.: B8262219
M. Wt: 244.80 g/mol
InChI Key: LRNOJDNYMHAKLY-WAYWQWQTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Tetradecenoyl chloride, (Z)-, can be synthesized through the chlorination of 9-Tetradecenoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In an industrial setting, the production of 9-Tetradecenoyl chloride, (Z)-, follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 9-Tetradecenoic acid under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

9-Tetradecenoyl chloride, (Z)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    9-Tetradecenoic acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 9-Tetradecenoyl chloride, (Z)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    9-Tetradecenoic acid: The parent acid of 9-Tetradecenoyl chloride, (Z)-.

    9-Tetradecenyl alcohol: The corresponding alcohol derivative.

    9-Tetradecenamide: The corresponding amide derivative.

Uniqueness

9-Tetradecenoyl chloride, (Z)-, is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its parent acid and other derivatives .

Properties

IUPAC Name

(Z)-tetradec-9-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNOJDNYMHAKLY-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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